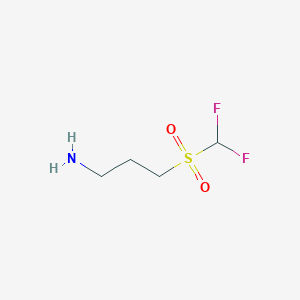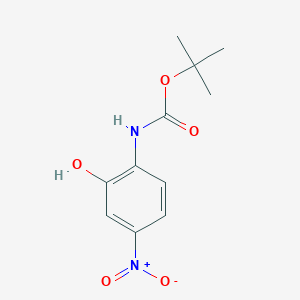
tert-Butyl (2-hydroxy-4-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-hydroxy-4-nitrophenyl)carbamate: is a chemical compound with the molecular formula C11H14N2O5. It is known for its use as a protecting group in organic synthesis, particularly in the protection of amino groups. The compound is characterized by its tert-butyl carbamate group attached to a 2-hydroxy-4-nitrophenyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate typically involves the reaction of 2-hydroxy-4-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-amino-4-nitrophenyl derivatives.
Substitution: Formation of ether or ester derivatives depending on the substituent.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-hydroxy-4-nitrophenyl)carbamate is widely used as a protecting group for amino acids and peptides in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It aids in the development of drugs by protecting sensitive functional groups during the synthesis process .
Industry: In the industrial sector, tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
Comparison with Similar Compounds
- tert-Butyl N-(2-hydroxy-4-methylphenyl)carbamate
- tert-Butyl N-(2-hydroxy-4-chlorophenyl)carbamate
- tert-Butyl N-(2-hydroxy-4-bromophenyl)carbamate
Comparison: tert-Butyl N-(2-hydroxy-4-nitrophenyl)carbamate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where the nitro group’s reactivity is advantageous. Other similar compounds with different substituents (e.g., methyl, chloro, bromo) offer varying reactivity and stability profiles, making them suitable for different synthetic contexts .
Properties
Molecular Formula |
C11H14N2O5 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-8-5-4-7(13(16)17)6-9(8)14/h4-6,14H,1-3H3,(H,12,15) |
InChI Key |
ACKQZYLGWVCOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


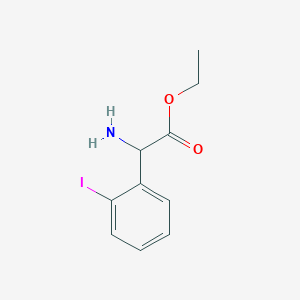
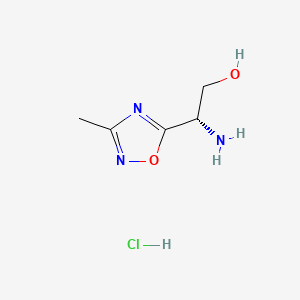
![3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B13550976.png)
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)

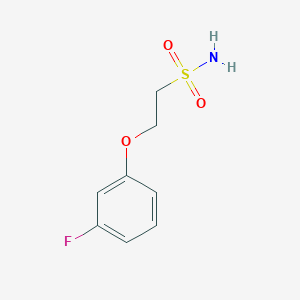
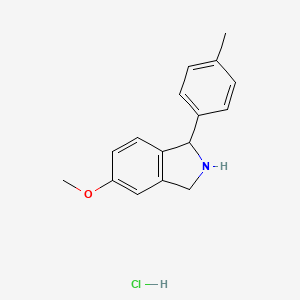

![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
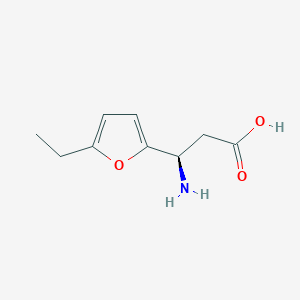
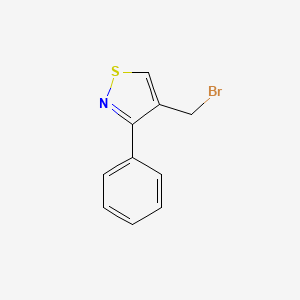
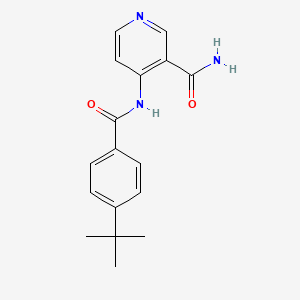
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
